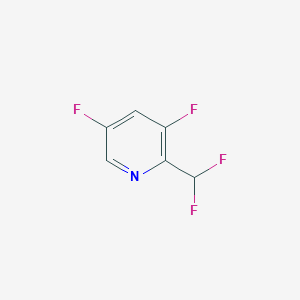

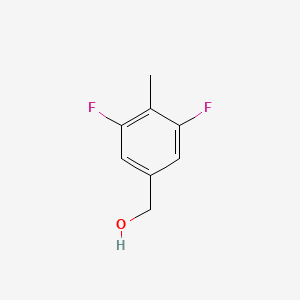

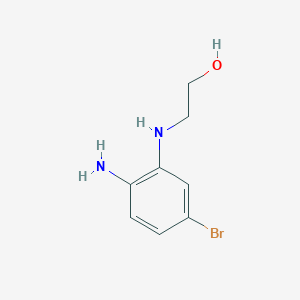

![molecular formula C13H15NO4 B1400532 2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid CAS No. 921622-93-7](/img/structure/B1400532.png)

2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid

Overview

Description

2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid, also known as CMPBA, is a cyclic carboxylic acid derivative with a variety of applications in the scientific research field. It is a versatile molecule that has been used in the development of numerous pharmaceuticals, as well as in the synthesis of other important compounds. CMPBA is a relatively new molecule that has been studied extensively in recent years and has been found to have a wide range of uses in the laboratory.

Scientific Research Applications

Synthesis Techniques

- OxymaPure/DIC for Synthesis of α-Ketoamide Derivatives : OxymaPure, in conjunction with DIC, has been used to synthesize a novel series of α-ketoamide derivatives including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. This method offers enhanced purity and yield, indicating its efficacy in synthesizing complex organic compounds like 2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid (El‐Faham et al., 2013).

Electrochemical Properties

- Enhanced Pseudocapacitance Performance : Research has shown that derivatives of phenylglycine, a category to which 2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid belongs, enhance the electrochemical properties of poly ortho aminophenol films. This suggests potential applications in supercapacitor technology (Kowsari et al., 2019).

Biochemical Interactions

- Interaction with BSA : The interaction of carboxamide derivatives of amino acids, which includes compounds similar to 2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid, with Bovine Serum Albumin (BSA) has been studied. These interactions are crucial in understanding the compound’s behavior in biological systems (Thakare et al., 2018).

Potential Pharmaceutical Applications

- Development of Cyclooxygenase-2 Inhibitors : Certain derivatives of 2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid have been developed as potent and selective cyclooxygenase-2 inhibitors. These compounds have shown promise in anti-inflammatory activity without gastrointestinal toxicity (Black et al., 1996).

Material Science

Functionalization of Porphyrins : The compound has potential applications in the synthesis of bifunctional chelates for bismuth coordination, which is crucial in material science and catalysis (Halime et al., 2010).

Prodrug Development : Research has been conducted on developing novel prodrugs activated by carboxypeptidase G2, which includes derivatives of 2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid. These have implications in targeted cancer therapy (Springer et al., 1990).

properties

IUPAC Name |

2-[[4-(cyclopropylmethoxy)benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)7-14-13(17)10-3-5-11(6-4-10)18-8-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSNFEIQNCCZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735820 | |

| Record name | N-[4-(Cyclopropylmethoxy)benzoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid | |

CAS RN |

921622-93-7 | |

| Record name | N-[4-(Cyclopropylmethoxy)benzoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

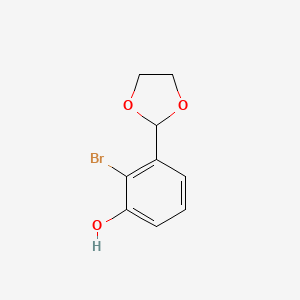

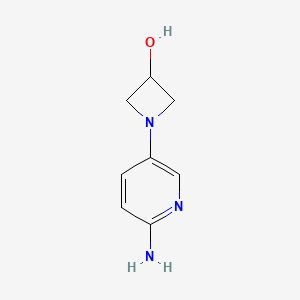

![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)

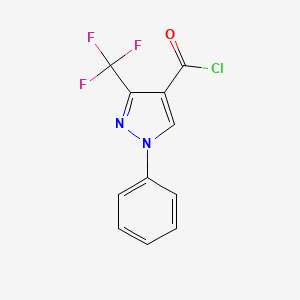

![Pyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B1400472.png)